molecular formula C8H7FO B1329501 2-Fluoroacetophenone CAS No. 450-95-3

2-Fluoroacetophenone

Cat. No. B1329501
Key on ui cas rn: 450-95-3
M. Wt: 138.14 g/mol
InChI Key: YOMBUJAFGMOIGS-UHFFFAOYSA-N
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Patent
US05506219

Procedure details

A mixture of 4-fluorobenzaldehyde (4.768 gm, 38.4 mmol), ethyl 3-cyclopropyl-3-oxopropionate from Example 88, part A (6.000 gm, 38.4 mmol), piperidine (380 μl), and HOAc (75 μl) was refluxed in benzene (40 ml) with removal of water (Dean-Stark trap) for 16 hours. The cooled mixture was diluted with Et2O and washed successively with 5% HCl, saturated NaHCO3, H2O, and brine, then dried (Na2SO4), filtered, and stripped to yield an oil. Distillation of the oil (bp 127°-135° C. at 0.2 mm Hg) afforded compound A (8.299 gm, 82%) as a pale yellow liquid.
Quantity
4.768 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
380 μL
Type
reactant
Reaction Step One
Name
Quantity
75 μL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1C=CC(C=O)=CC=1.[CH:10]1([C:13](=O)[CH2:14][C:15]([O:17]CC)=O)[CH2:12][CH2:11]1.N1CCCC[CH2:22]1.CC(O)=O>C1C=CC=CC=1.CCOCC.O>[F:1][CH2:2][C:15]([C:14]1[CH:22]=[CH:11][CH:12]=[CH:10][CH:13]=1)=[O:17]

Inputs

Step One
Name
Quantity
4.768 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(CC(=O)OCC)=O
Name
Quantity
380 μL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
75 μL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with 5% HCl, saturated NaHCO3, H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of the oil (bp 127°-135° C. at 0.2 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
FCC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.299 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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